molecular formula C16H13NO2 B11038767 4-(4-Methoxyphenyl)-3-phenylisoxazole

4-(4-Methoxyphenyl)-3-phenylisoxazole

Cat. No.: B11038767
M. Wt: 251.28 g/mol
InChI Key: BGZPMSUAWFDPJN-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-phenylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a phenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with phenylacetylene under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-3-phenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl-3-phenylisoxazole.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-phenylisoxazole in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-(4-Methoxyphenyl)-3-phenylisoxazole is unique due to its isoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-19-17-16(15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

BGZPMSUAWFDPJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3

Origin of Product

United States

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